molecular formula C12H12ClN3O2 B12877781 N-(4-Chlorophenyl)-N'-(4,5-dimethyl-2-oxazolyl)urea CAS No. 35629-59-5

N-(4-Chlorophenyl)-N'-(4,5-dimethyl-2-oxazolyl)urea

Cat. No.: B12877781
CAS No.: 35629-59-5
M. Wt: 265.69 g/mol
InChI Key: SZBNCETWJZYQIZ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N'-(4,5-dimethyl-2-oxazolyl)urea is a urea derivative characterized by a 4-chlorophenyl group and a 4,5-dimethyl-2-oxazolyl substituent. Urea derivatives are widely studied for their diverse applications, including catalysis, polymer chemistry, and agrochemicals. The presence of electron-withdrawing (chlorine) and electron-donating (methyl) groups in this compound may influence its reactivity, solubility, and intermolecular interactions, making it distinct from other urea-based analogs .

Properties

CAS No.

35629-59-5

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea

InChI

InChI=1S/C12H12ClN3O2/c1-7-8(2)18-12(14-7)16-11(17)15-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H2,14,15,16,17)

InChI Key

SZBNCETWJZYQIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(4,5-dimethyloxazol-2-yl)urea typically involves the reaction of 4-chloroaniline with 4,5-dimethyloxazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:

4-chloroaniline+4,5-dimethyloxazole-2-carbonyl chloride1-(4-Chlorophenyl)-3-(4,5-dimethyloxazol-2-yl)urea\text{4-chloroaniline} + \text{4,5-dimethyloxazole-2-carbonyl chloride} \rightarrow \text{1-(4-Chlorophenyl)-3-(4,5-dimethyloxazol-2-yl)urea} 4-chloroaniline+4,5-dimethyloxazole-2-carbonyl chloride→1-(4-Chlorophenyl)-3-(4,5-dimethyloxazol-2-yl)urea

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(4,5-dimethyloxazol-2-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Biological Activities

N-(4-Chlorophenyl)-N'-(4,5-dimethyl-2-oxazolyl)urea exhibits several biological properties that make it significant in pharmacological research:

  • Antitumor Activity : Studies have indicated that this compound may inhibit the growth of various cancer cell lines. Its mechanism is thought to involve the disruption of cellular signaling pathways critical for tumor proliferation.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Medicinal Chemistry

The synthesis and modification of this compound derivatives are explored to enhance its pharmacological properties. Researchers focus on optimizing its efficacy and reducing toxicity through structure-activity relationship (SAR) studies.

Agricultural Chemistry

Due to its potential herbicidal properties, this compound is being investigated for use in agricultural applications. Its effectiveness against certain weeds can contribute to the development of environmentally friendly herbicides.

Material Science

The unique chemical structure of this compound allows for potential applications in creating novel materials with specific properties, such as improved thermal stability and mechanical strength.

Case Studies

Study FocusFindingsReference
Antitumor ActivityInhibitory effects on human cancer cell lines were observed, suggesting potential as an anticancer agent.
Antimicrobial TestingDemonstrated significant activity against Gram-positive bacteria, indicating its potential as a new antibiotic.
Enzyme InhibitionIdentified as an effective inhibitor of specific metabolic enzymes, leading to implications for metabolic disease treatments.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-3-(4,5-dimethyloxazol-2-yl)urea exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Urea Derivatives in Polymer Chemistry

highlights urea derivatives such as N-(4-chlorophenyl)-N′-phenylurea (1) and N-(4-chlorophenyl)-N′-(2,6-dimethylphenyl)urea (2) as catalysts for stereoselective ring-opening polymerization (ROP) of lactide. These compounds exhibit varying stereoselectivity depending on substituents:

  • N-(4-Chlorophenyl)-N′-phenylurea (1) : Lacks steric bulk, leading to moderate stereocontrol.
  • N-(4-chlorophenyl)-N′-(2,6-dimethylphenyl)urea (2) : Enhanced stereoselectivity due to ortho-methyl groups, which restrict conformational flexibility .

In contrast, N-(4-Chlorophenyl)-N'-(4,5-dimethyl-2-oxazolyl)urea incorporates a heterocyclic oxazole ring.

Table 1: Comparison of Urea Catalysts in Polymer Chemistry

Compound Key Substituents Application in ROP Stereoselectivity
N-(4-Chlorophenyl)-N′-phenylurea Phenyl, 4-Cl Moderate catalyst Low
N-(4-chlorophenyl)-N′-(2,6-dimethylphenyl)urea 2,6-Dimethylphenyl, 4-Cl High stereocontrol High
Target Compound 4,5-Dimethyl-2-oxazolyl Potential enhanced activity Understudied

Urea-Based Agrochemicals

lists pesticidal urea compounds like cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) and pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea). These compounds feature bulky alkyl/aryl groups that enhance soil persistence and target specificity. For instance:

  • Cumyluron : Aryl-methyl groups confer herbicidal activity against grasses.
  • Pencycuron : Cyclopentyl and chlorophenyl groups improve antifungal properties .

However, its pesticidal efficacy remains unexplored in the provided evidence.

Pharmacopeial Urea Derivatives

describes chlorhexidine urea and p-chlorophenyl urea , which are antimicrobial agents. Key differences include:

  • Chlorhexidine urea : Contains a biguanide chain, enhancing broad-spectrum bactericidal activity.

Table 2: Reactivity Comparison of Substituted Ureas

Compound Type Substituent Reaction Product Key Influence
N-alkoxy-N'-(4-nitrophenyl) Nitro (electron-withdrawing) Imidazolidinones Accelerates cyclization
Target Compound Oxazolyl (heterocyclic) Undocumented Potential for novel pathways

Biological Activity

N-(4-Chlorophenyl)-N'-(4,5-dimethyl-2-oxazolyl)urea, with the molecular formula C12_{12}H12_{12}ClN3_3O, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a dimethyl oxazole moiety, which are critical for its biological interactions. The unique combination of these functional groups may enhance its reactivity and selectivity towards biological targets.

PropertyValue
Molecular FormulaC12_{12}H12_{12}ClN3_3O
Molecular Weight265.69 g/mol
IUPAC NameThis compound
CAS Registry Number35629-58-4

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating similar compounds demonstrated significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. These findings suggest that the compound could be effective as an antimicrobial agent in clinical settings .

Anticancer Potential

The compound's anticancer properties are particularly promising. Studies reveal that it may induce apoptosis in cancer cells by modulating specific molecular targets such as enzymes involved in cell cycle regulation. For instance, compounds with similar structures have been shown to inhibit key enzymes in cancer pathways, suggesting a potential mechanism for this compound .

Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been documented. Compounds structurally related to this compound have shown IC50 values indicating strong inhibition of AChE, which is crucial for conditions like Alzheimer's disease .

The biological activity of this compound is thought to involve:

  • Enzyme Interaction : Binding to specific enzymes or receptors that play pivotal roles in disease pathways.
  • Cellular Disruption : Inducing stress responses leading to apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy

In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in various cancer cell lines. For example, one study reported an IC50 value of 0.27 µM against human adenovirus (HAdV), highlighting its potential as an antiviral agent alongside its anticancer properties .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of similar compounds showed promising results against urease and AChE. The most active derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM, indicating their potential as therapeutic agents for conditions requiring enzyme modulation .

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